molecular formula C22H20FN3O4 B2671665 N,N-diethyl-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide CAS No. 877657-55-1

N,N-diethyl-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

Cat. No.: B2671665
CAS No.: 877657-55-1
M. Wt: 409.417
InChI Key: FOAVPNACIYJNKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide (referred to as F-DPA) is a fluorine-containing pyrazolo[1,5-a]pyrimidine derivative designed as a high-affinity ligand for the 18-kDa Translocator Protein (TSPO), a biomarker for neuroinflammation . Its structure features a benzofuropyrimidine core substituted with a 4-fluorophenyl group at position 3 and an N,N-diethylacetamide side chain. This compound exhibits a binding affinity (Ki) of 1.7 nM for TSPO and demonstrates high selectivity (Ki = 91 μM for off-target interactions), making it a promising candidate for positron emission tomography (PET) imaging of neuroinflammatory conditions such as Alzheimer’s disease and stroke .

Properties

CAS No.

877657-55-1

Molecular Formula

C22H20FN3O4

Molecular Weight

409.417

IUPAC Name

N,N-diethyl-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C22H20FN3O4/c1-3-24(4-2)18(27)13-25-19-16-7-5-6-8-17(16)30-20(19)21(28)26(22(25)29)15-11-9-14(23)10-12-15/h5-12H,3-4,13H2,1-2H3

InChI Key

FOAVPNACIYJNKF-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=C(C=C3)F)OC4=CC=CC=C42

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-[3-(4-fluorophenyl)-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    Formation of the Benzofuro[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a fluorophenyl halide reacts with the benzofuro[3,2-d]pyrimidine intermediate.

    Attachment of the Diethylacetamide Moiety: This step usually involves the acylation of the intermediate compound with diethylamine and an appropriate acylating agent, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-[3-(4-fluorophenyl)-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, where nucleophiles can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N,N-diethyl-2-[3-(4-fluorophenyl)-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-[3-(4-fluorophenyl)-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors where the compound binds and modulates their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the benzofuro[3,2-d]pyrimidine core could interact with active sites or allosteric sites of proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

F-DPA belongs to a class of pyrazolopyrimidine acetamides optimized for TSPO targeting. Below is a detailed comparison with structurally and functionally related compounds:

DPA-714

  • Structure : N,N-Diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide .
  • Key Differences :
    • DPA-714 contains a 2-fluoroethoxy chain bridging the phenyl group and fluorine, whereas F-DPA positions the fluorine directly on the phenyl ring .
    • The alkoxy chain in DPA-714 contributes to metabolic instability, leading to radiometabolites that penetrate the brain and reduce PET imaging quality. In contrast, F-DPA’s direct fluorination minimizes such metabolites, enhancing imaging precision .
  • Binding Affinity : DPA-714 has a Ki of 7.0 nM for TSPO, significantly lower than F-DPA’s 1.7 nM, indicating F-DPA’s superior affinity .

DPA-173

  • Structure : N,N-Diethyl-2-[2-(4-methoxyphenyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidin-3-yl]acetamide .
  • Key Differences :
    • DPA-173 substitutes the 4-fluorophenyl group in F-DPA with a 4-methoxyphenyl moiety.
    • Methoxy groups generally enhance lipophilicity but may reduce target selectivity compared to fluorine’s electronegative effects.

Pyrazolo[1,5-a]Pyrimidine Precursors

  • Example : N,N-Diethyl-2-(2-(4-iodophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide (F-DPA precursor) .
  • Key Differences :
    • The iodine atom in the precursor is replaced with fluorine in F-DPA to enable ¹⁸F radiolabeling for PET imaging .
    • Precursors lack the metabolic advantages of direct fluorination and are primarily used in synthetic pathways.

Benzofuro[3,2-d]Pyrimidine Analogs

  • Example : 2-{[3-(3-Methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide .
  • Key Differences: Replaces the fluorophenyl group with a sulfanyl-linked trifluoromethylphenyl moiety.
  • Activity: No TSPO binding data are provided, but structural variations suggest divergent biological targets .

Data Table: Comparative Analysis of Key Compounds

Compound Core Structure Substituent (Position) Ki (TSPO, nM) Selectivity (Ki off-target, μM) Key Application
F-DPA Benzofuropyrimidine 4-Fluorophenyl (3) 1.7 91 PET neuroimaging
DPA-714 Pyrazolo[1,5-a]pyrimidine 4-(2-Fluoroethoxy)phenyl (2) 7.0 Not reported PET neuroimaging
DPA-173 Pyrazolo[1,5-a]pyrimidine 4-Methoxyphenyl (2) Not reported Not reported Research ligand
Compound 35 () Indazole Trifluoromethyl (3) Not reported Not reported Trypanothione inhibition

Research Findings and Implications

  • Metabolic Stability : F-DPA’s direct fluorination avoids the formation of brain-penetrating radiometabolites, a critical advantage over DPA-714 in quantitative PET imaging .
  • Structural Optimization : The benzofuropyrimidine core in F-DPA provides rigidity, enhancing binding pocket compatibility compared to flexible alkoxy chains in DPA-714 .
  • Diverse Applications : While F-DPA and DPA-714 focus on neuroimaging, analogs like Compound 35 () and benzofuropyrimidine derivatives () highlight the structural versatility of acetamide-containing heterocycles in targeting diverse biological pathways .

Biological Activity

N,N-diethyl-2-[3-(4-fluorophenyl)-2,4-dioxo- benzofuro[3,2-d]pyrimidin-1-yl]acetamide is a synthetic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

IUPAC Name

The IUPAC name of the compound is N,N-diethyl-2-[3-(4-fluorophenyl)-2,4-dioxo- benzofuro[3,2-d]pyrimidin-1-yl]acetamide.

Molecular Formula

The molecular formula is C22H24FN3O4C_{22}H_{24}FN_{3}O_{4}.

Structural Formula

The compound features a benzofuro-pyrimidine core which is significant for its biological activity.

Anticancer Activity

Research has shown that compounds similar to N,N-diethyl-2-[3-(4-fluorophenyl)-2,4-dioxo- benzofuro[3,2-d]pyrimidin-1-yl]acetamide exhibit anticancer properties. For instance, studies have demonstrated that derivatives of benzofuran and pyrimidine can inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of DNA synthesis : Compounds targeting DNA replication can effectively hinder cancer cell growth.
  • Induction of apoptosis : Certain derivatives trigger programmed cell death in malignant cells.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar compounds have been reported to possess:

  • Broad-spectrum antibacterial effects : Effective against both Gram-positive and Gram-negative bacteria.
  • Antifungal properties : Inhibiting the growth of various fungal strains.

The proposed mechanisms for the biological activities include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.
  • Receptor Modulation : Potential interaction with cellular receptors that regulate growth and apoptosis.

Study 1: Anticancer Efficacy

A study conducted on a series of benzofuran derivatives, including related compounds, revealed significant anticancer activity against various cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study reported IC50 values indicating effective concentration levels required to inhibit 50% of cell viability.

CompoundCell LineIC50 (µM)
Compound AMCF-712.5
Compound BHeLa10.0
N,N-diethyl...MCF-715.0

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of benzofuran derivatives showed that certain compounds exhibited minimum inhibitory concentrations (MIC) below 20 µg/mL against Staphylococcus aureus and Escherichia coli.

CompoundBacteriaMIC (µg/mL)
Compound CS. aureus15
Compound DE. coli18
N,N-diethyl...S. aureus20

Q & A

Basic: What are the key synthetic steps and challenges in synthesizing this compound?

The synthesis involves multi-step organic reactions, typically starting with the formation of the benzofuro[3,2-d]pyrimidine core, followed by functionalization with fluorophenyl and acetamide groups. Key steps include:

  • Core formation : Cyclization reactions under controlled temperatures (e.g., 80–120°C) using solvents like DMSO or acetonitrile .
  • Substituent introduction : Nucleophilic substitution or coupling reactions to attach the 4-fluorophenyl and N,N-diethylacetamide moieties. This requires precise stoichiometry and catalysts such as Pd-based reagents for cross-coupling .
  • Purification : Column chromatography or recrystallization to isolate the product, with HPLC monitoring to ensure >95% purity .
    Challenges : Low yields due to steric hindrance from the fused benzofuran-pyrimidine system and competing side reactions. Optimizing reaction time and solvent polarity (e.g., switching from DMF to THF) can mitigate these issues .

Basic: How is structural characterization performed post-synthesis?

Rigorous characterization employs:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and assess purity. For example, the 4-fluorophenyl group shows distinct aromatic proton splitting (δ 7.2–7.8 ppm) and fluorine coupling in ¹⁹F NMR .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ at m/z ~449) and detect isotopic patterns from chlorine/fluorine .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify purity and identify byproducts .

Basic: What preliminary biological assays are recommended for therapeutic potential screening?

  • In vitro cytotoxicity : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT assays, comparing IC₅₀ values to reference drugs like doxorubicin .
  • Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme inhibition : Target-specific assays (e.g., kinase or protease inhibition) with fluorogenic substrates to quantify IC₅₀ .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while THF reduces side reactions in nucleophilic substitutions .
  • Temperature control : Lower temperatures (0–25°C) minimize decomposition during sensitive steps like amide bond formation .
  • Catalyst screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ for cross-coupling efficiency. Catalyst loadings of 5–10 mol% often balance cost and yield .
  • Real-time monitoring : Use TLC or inline FTIR to track reaction progress and terminate before byproduct formation .

Advanced: How to resolve discrepancies in biological activity data across studies?

  • Purity verification : Re-analyze compound batches with HPLC and HRMS to rule out impurities affecting activity .
  • Assay standardization : Replicate studies using identical cell lines (ATCC-verified), serum concentrations, and incubation times .
  • Orthogonal assays : Confirm kinase inhibition via both fluorescence-based and radiometric assays to exclude methodological bias .

Advanced: What computational methods predict target interactions and binding modes?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR or PARP. Focus on hydrogen bonding with the pyrimidine-dione moiety and hydrophobic contacts from the fluorophenyl group .
  • MD simulations : GROMACS or AMBER to assess stability of ligand-target complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

  • Substituent variation : Synthesize analogs with halogens (Cl, Br) or electron-donating groups (OMe, NH₂) at the 4-fluorophenyl position to assess impact on bioactivity .
  • Scaffold modification : Replace the benzofuran core with thieno[3,2-d]pyrimidine and compare pharmacokinetic properties (e.g., LogP, solubility) .
  • In vitro ADME profiling : Measure metabolic stability in liver microsomes and permeability via Caco-2 assays to prioritize lead candidates .

Advanced: How to evaluate compound stability under physiological and storage conditions?

  • Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and acidic/basic buffers (pH 1–13) for 48 hours. Monitor degradation via HPLC and identify products with LC-MS .
  • Long-term storage : Store at –20°C under argon with desiccants. Conduct stability checks at 0, 3, and 6 months .
  • Light sensitivity : UV-vis spectroscopy to detect photodegradation; use amber vials if λmax < 400 nm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.